5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazoloquinazoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and aldehydes or ketones.
Introduction of the Quinazoline Core: The quinazoline core is introduced through a series of condensation reactions involving anthranilic acid derivatives and appropriate reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazoline core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amine: Similar structure but lacks the trifluoromethyl group.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a similar triazole ring but differs in the core structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. This structural feature also contributes to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
Molecular Formula |
C16H10F3N5 |
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Molecular Weight |
329.28 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]quinazolin-3-amine |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)10-5-3-4-9(8-10)13-21-12-7-2-1-6-11(12)14-22-23-15(20)24(13)14/h1-8H,(H2,20,23) |
InChI Key |
TUAZHBQHPJCTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C4=CC(=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
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